Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the empirical formula C12H21NO3 . It is an important intermediate for new dopamine transporter inhibitors . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The six-membered ring of the azabicyclo[3.2.1]octane system adopts a chair conformation with the hydroxyl group axial . The fused five-membered ring is in an envelope conformation .Chemical Reactions Analysis
The ligand exchange reactions of (naphthalene)Cr (CO)3 with the o-alkoxyphenyl derivatives (I) having two functional groups in the acyclic part, an acetal at the C-1 position, and the OH group at the C-3 position, occurs with diastereoselectivity .Scientific Research Applications
Environmental Remediation
"Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate" is a compound with potential applications in environmental remediation, particularly in the degradation of environmental pollutants. A study on the decomposition of methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor, highlighted the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances. This research demonstrates the potential of similar technologies for the decomposition of complex organic compounds into simpler, less environmentally damaging forms (L. Hsieh et al., 2011).
Industrial Synthesis and Catalysis
The compound has relevance in the field of industrial synthesis and catalysis. Research on the synthesis of MTBE, a gasoline additive, in gas phase on dodecatungstosilicic acid H4SiW12O40 (HSiW) discussed the interaction of substrates and the catalytic mechanism, indicating a potential role for related structures in catalyzing similar industrial chemical reactions. This work contributes to the understanding of catalytic processes and the search for new catalysts for industrial chemical synthesis, pointing towards the utility of structurally similar compounds in these applications (A. Bielański et al., 2003).
Membrane Technology for Separation Processes
In the context of membrane technology, the study on pervaporation, a membrane process for the separation of organic mixtures, particularly for methanol/MTBE separation, sheds light on the use of polymer membranes in the purification of fuel additives. This research indicates the significance of such compounds in improving the selectivity and efficiency of separation processes in chemical engineering and industrial applications (A. Pulyalina et al., 2020).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of gasoline ether oxygenates, including ETBE and related compounds, is critical for assessing their impact on soil and groundwater. Studies have identified microorganisms capable of degrading these substances, providing insight into the natural attenuation processes and potential bioremediation strategies for contaminants in the environment. This research underscores the importance of biodegradation pathways and microbial interactions in mitigating the environmental impacts of such compounds (S. Thornton et al., 2020).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and action of the compound.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-6-10(14)8-13(4,16)7-9/h9-10,16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERKVCWNKEZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694094 | |
Record name | tert-Butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870889-20-6 | |
Record name | tert-Butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.